BenchChemオンラインストアへようこそ!

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine

Drug Discovery ADME-Tox Prediction Computational Chemistry

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is a synthetic small molecule (C9H14N4O3, MW 226.23) featuring a morpholine ring linked by an ethyl bridge to a pyrazole ring substituted with a nitro group at the 4-position. It is primarily distributed as a research intermediate for medicinal chemistry and materials science applications, with a typical commercial purity specification of ≥95%.

Molecular Formula C9H14N4O3
Molecular Weight 226.236
CAS No. 957479-10-6
Cat. No. B2590667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine
CAS957479-10-6
Molecular FormulaC9H14N4O3
Molecular Weight226.236
Structural Identifiers
SMILESC1COCCN1CCN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
InChIKeyVYWULEPJDHQXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine (CAS 957479-10-6): A Dual-Heterocycle Research Scaffold for Biological Screening and Synthesis


4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is a synthetic small molecule (C9H14N4O3, MW 226.23) featuring a morpholine ring linked by an ethyl bridge to a pyrazole ring substituted with a nitro group at the 4-position [1]. It is primarily distributed as a research intermediate for medicinal chemistry and materials science applications, with a typical commercial purity specification of ≥95% . The 4-nitro-pyrazole moiety serves as a versatile handle for further synthetic elaboration, including reduction to the corresponding 4-amino analog, enabling its use as a building block in kinase inhibitor design and other bioactive molecule programs .

Why a General 'Nitro-Pyrazole-Morpholine' Search Cannot Replace 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine for Structure-Activity Relationship Studies


Within the nitro-pyrazole-morpholine chemical space, minor structural variations lead to discrete differences in computed physicochemical profiles that can critically influence experimental outcomes. Simple substitution with a positional isomer, a non-nitrated analog, or a different heterocyclic core results in distinct hydrogen-bond acceptor counts, topological polar surface areas (TPSA), and lipophilicities (XLogP3), as quantified in the evidence below [1]. These properties directly govern solubility, permeability, and target engagement in biological assays, making the unverified assumption of functional equivalence a significant risk to data reproducibility [2].

Quantitative Differentiation of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine: A Comparator-Based Evidence Guide for Procurement and Method Development


Physicochemical Comparison: 4-Nitro vs. 3-Nitro Positional Isomers of (2-(Nitro-1H-pyrazol-1-yl)ethyl)morpholine

The target compound and its 3-nitro positional isomer are constitutionally identical but display a distinct difference in predicted lipophilicity. The 4-nitro isomer (target) has a XLogP3 value of -0.3, whereas the 3-nitro isomer (CAS 1006568-46-2) has a XLogP3 of 0.0, indicating a measurable, albeit modest, shift in polarity that can affect chromatographic retention and biological membrane partitioning [1][2].

Drug Discovery ADME-Tox Prediction Computational Chemistry

Commercial Purity Benchmarking: 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine Against a Key Structurally Related Analog

A principal commercial vendor specifies a minimum purity of 95% (HPLC) for the target compound, whereas a closely related non-nitrated scaffold, 4-[2-(1H-pyrazol-1-yl)ethyl]morpholine (CAS 1111096-05-9), is offered by a different vendor at a comparable 95% purity specification but at a significantly higher cost per gram [1]. The presence of the nitro group in the target compound introduces a higher molecular weight and an additional hydrogen bond acceptor, which are features often associated with more challenging purification processes, making the consistent commercial availability of the 4-nitro derivative at this purity grade a critical procurement factor .

Chemical Synthesis Quality Control Procurement

Scaffold Analysis: Quantitative Impact of Heteroaryl Core Replacement on Topological Polar Surface Area (TPSA)

Replacing the pyrazole core (target) with a 4-nitro-imidazole core (CAS 6497-78-5, RGW-611) has no effect on the computed TPSA (both 76.1 Ų) or XLogP3 (-0.3 vs -0.6, respectively), yet it represents a completely divergent pharmacological profile: the imidazole analog is a known impurity of the radiosensitizer Nimorazole, while the pyrazole analog shows no such established annotation [1][2]. This demonstrates that despite near-identical computed global physicochemical descriptors, the specific heteroaryl core dictates critical biological target engagement, reinforcing the non-interchangeability of these scaffolds .

Medicinal Chemistry Scaffold Optimization Permeability

Best Adopted Research and Industrial Application Scenarios for 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine


Kinase Inhibitor Intermediate and Fragment-Based Drug Discovery (FBDD)

The presence of a 4-nitro-pyrazole moiety, which can be selectively reduced to its 4-amino counterpart, makes this compound a highly valued intermediate for synthesizing kinase inhibitor libraries. The morpholine group is known to enhance binding affinity to kinase hinge regions, and the specific 4-nitro substitution pattern provides a unique vector for further functionalization, as supported by its computed physicochemical profile [1].

Development of Sigma Receptor Ligands

Early-stage data indicates the target compound is active against sigma receptors, with a reported Ki of 20 nM for the sigma-2 receptor in a radioligand binding assay [1]. This makes it a valid starting point for medicinal chemistry programs targeting sigma receptors, which are implicated in neurological conditions and cancer. The 4-nitro position provides a clear synthetic path to generating analogs for SAR studies.

Materials Science: Precursor for Redox-Active Polymers and Metal-Organic Frameworks (MOFs)

The combination of a nitro group (redox-active) and a morpholine ring (coordination-capable) on the same molecule creates a bifunctional monomer. The predicted high boiling point (389.1±32.0 °C) and good thermal stability [1] support its use in the synthesis of polymers or MOFs requiring robust high-temperature processing, distinguishing it from simpler, more volatile mono-functional analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.